molecular formula C17H19NO7 B1211861 Dihydronarciclasine CAS No. 40042-08-8

Dihydronarciclasine

货号: B1211861
CAS 编号: 40042-08-8
分子量: 349.3 g/mol
InChI 键: PWWBPUNUKQOTSZ-OSVMQOHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydronarciclasine, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO7 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neuroprotective Effects in Alzheimer's Disease

Mechanism of Action
Research indicates that dihydronarciclasine exhibits neuroprotective properties by modulating the amyloid precursor protein (APP) processing. It activates α-secretase, which prevents the formation of β-amyloid (Aβ), a key pathological feature of Alzheimer’s disease. In a study involving transgenic mouse models, treatment with 7-deoxy-trans-dihydronarciclasine resulted in decreased levels of Aβ and improved cognitive function, suggesting its potential as a disease-modifying therapy for Alzheimer's disease .

Case Study
In a controlled experiment using Tg2576 mice, administration of the compound led to significant reductions in both Aβ levels and APP levels in the cerebral cortex. Behavioral tests showed improvements in memory functions, indicating that this compound could be a promising candidate for further development as an anti-Alzheimer's agent .

Anti-Inflammatory Properties

Mechanism of Action
this compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 in microglial cells activated by lipopolysaccharides. This suggests its role as an anti-neuroinflammatory agent .

Case Study
In vitro studies demonstrated that treatment with 7-deoxy-trans-dihydronarciclasine reduced the expression of pro-inflammatory markers in BV-2 microglial cells. In vivo experiments further confirmed that it decreased TNF-α and cyclooxygenase-2 (COX-2) levels in the cerebral cortex of treated mice, showcasing its therapeutic potential for neuroinflammatory conditions .

Antileukemic Activity

Mechanism of Action
The compound has also been investigated for its antileukemic effects. Research indicates that this compound can induce apoptosis in acute myeloid leukemia (AML) cells by triggering cell cycle arrest and promoting the expression of cell cycle regulatory proteins such as p27 .

Case Study
In laboratory settings, synthetic variants of this compound demonstrated significant cytotoxic effects against AML cell lines. The induction of apoptosis was confirmed through various assays measuring cell viability and apoptosis markers, suggesting that this compound could be developed into a therapeutic agent for leukemia treatment .

Data Summary Table

Application AreaMechanism of ActionKey Findings
NeuroprotectionActivates α-secretase to reduce Aβ productionImproved cognitive function and reduced Aβ levels in Tg2576 mice .
Anti-inflammationInhibits pro-inflammatory cytokinesDecreased TNF-α and COX-2 levels in microglial cells .
Antileukemic ActivityInduces apoptosis in AML cellsTriggered cell cycle arrest and increased p27 expression .

化学反应分析

Protection-Deprotection Strategies

To prevent undesired side reactions during hydrogenation, acetonide and silyl ether protections are employed:

  • Acetonide formation : Narciclasine derivatives (e.g., 2d ) are protected using 2,2-dimethoxypropane (92% yield) .

  • Silyl ether protection : Phenolic hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) groups to enhance hydrogenation efficiency .

  • Deprotection : Potassium carbonate in methanol-water (9:1) removes acetate groups post-hydrogenation .

Comparative Reaction Data

Reaction Type Conditions Yield Selectivity Reference
Hydrogenation (Pd/C)1 atm H₂, CH₂Cl₂-EtOH, 4 h65%trans:cis = 2.6:1
Organocatalytic Michael(8S,9S)-epiquinine, CHCl₃, −20°C85%99% ee
Acetonide DeprotectionK₂CO₃, MeOH-H₂O (9:1), 3 days98%N/A

Challenges and Innovations

  • Regioselectivity : Competing pathways in benzodioxane formation require precise control of reaction pH and temperature .

  • Scalability : Multistep syntheses (up to 13 steps) highlight the need for streamlined methodologies .

  • Biological Relevance : Derivatives with modified ring A show retained or enhanced cytotoxicity, guiding structure-activity relationship studies .

This synthesis of data underscores the complexity and innovation in dihydronarciclasine chemistry, with implications for anticancer drug development. Future work may focus on catalytic systems to reduce step counts and improve enantioselectivity.

属性

CAS 编号

40042-08-8

分子式

C17H19NO7

分子量

349.3 g/mol

IUPAC 名称

(1R,13R,14S,18R,19S)-9,19-dihydroxy-16,16-dimethyl-5,7,15,17-tetraoxa-12-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-trien-11-one

InChI

InChI=1S/C17H19NO7/c1-17(2)24-13-8(19)3-7-6-4-9-14(23-5-22-9)12(20)10(6)16(21)18-11(7)15(13)25-17/h4,7-8,11,13,15,19-20H,3,5H2,1-2H3,(H,18,21)/t7-,8+,11-,13-,15+/m1/s1

InChI 键

PWWBPUNUKQOTSZ-OSVMQOHBSA-N

SMILES

CC1(OC2C(CC3C(C2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C

手性 SMILES

CC1(O[C@@H]2[C@H](C[C@H]3[C@H]([C@@H]2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C

规范 SMILES

CC1(OC2C(CC3C(C2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C

Key on ui other cas no.

40042-08-8

同义词

dihydronarciclasine
dihydronarciclasine, (2S-(2alpha,3beta,4beta,4abeta,11bbeta))-isomer
trans-dihydronarciclasine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。